

# (R,R)-VVD-118313: A Technical Guide to its Role in Inflammation Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R,R)-VVD-118313

Cat. No.: B14080463

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(R,R)-VVD-118313** is a potent and selective allosteric inhibitor of Janus Kinase 1 (JAK1), a key enzyme in cytokine signaling pathways that drive inflammatory responses. This technical guide provides an in-depth overview of **(R,R)-VVD-118313**, its mechanism of action, and its application in inflammation studies. The information presented is intended to support researchers and drug development professionals in utilizing this compound for preclinical and translational research.

## Mechanism of Action

**(R,R)-VVD-118313**, also referred to as VVD-118313, is a covalent inhibitor that targets a specific, isoform-restricted allosteric cysteine residue, C817, located in the pseudokinase domain of JAK1.<sup>[1][2]</sup> This covalent binding mechanism blocks the trans-phosphorylation of JAK1, thereby inhibiting its kinase activity and downstream signaling.<sup>[2][3]</sup> Unlike ATP-competitive inhibitors, the allosteric nature of **(R,R)-VVD-118313** confers high selectivity for JAK1 over other JAK family members, such as JAK2, JAK3, and TYK2.<sup>[1][2]</sup> This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. The inhibition of JAK1 disrupts the signaling of numerous pro-inflammatory cytokines, including those that signal through the JAK/STAT pathway, which is central to the pathogenesis of many autoimmune and inflammatory diseases.<sup>[1][2]</sup>

## Quantitative Data

The following tables summarize the quantitative data available for **(R,R)-VVD-118313** in various in vitro assays.

Table 1: In Vitro Potency of **(R,R)-VVD-118313**

| Assay                                          | Cell Type             | Parameter                   | Value | Reference |
|------------------------------------------------|-----------------------|-----------------------------|-------|-----------|
| IFN $\alpha$ -stimulated STAT1 phosphorylation | Human PBMCs           | IC <sub>50</sub>            | 32 nM | [4]       |
| IFN $\alpha$ -stimulated STAT1 phosphorylation | 22Rv1 cells (WT-JAK1) | % Inhibition at 0.2 $\mu$ M | > 80% | [1]       |
| IL-6-stimulated STAT3 phosphorylation          | 22Rv1 cells (WT-JAK1) | % Inhibition at 0.2 $\mu$ M | > 80% | [1]       |

Table 2: Concentration-Dependent Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs by VVD-118313

| Cytokine Pathway     | 0.01 $\mu$ M      | 0.1 $\mu$ M        | 1 $\mu$ M          | Reference |
|----------------------|-------------------|--------------------|--------------------|-----------|
| IFN $\alpha$ -pSTAT1 | > 50% inhibition  | > 90% inhibition   | > 90% inhibition   | [5]       |
| IL-6-pSTAT3          | -                 | ~80-85% inhibition | ~80-85% inhibition | [5]       |
| IL-2-pSTAT5          | -                 | ~70% inhibition    | ~70% inhibition    | [5]       |
| GM-CSF-pSTAT5        | Negligible effect | Negligible effect  | Negligible effect  | [5]       |

Table 3: Effects of VVD-118313 on T-Cell Activation and Cytokine Production

| Assay                                                         | Cell Type                                                  | Treatment                       | Effect                             | Reference |
|---------------------------------------------------------------|------------------------------------------------------------|---------------------------------|------------------------------------|-----------|
| T-Cell Activation<br>(CD25+ expression)                       | Human T-cells<br>( $\alpha$ CD3/ $\alpha$ CD28 stimulated) | 0.4 $\mu$ M VVD-118313          | Partial reduction in CD25+ T-cells | [1]       |
| IFNy Secretion                                                | Human T-cells<br>( $\alpha$ CD3/ $\alpha$ CD28 stimulated) | VVD-118313                      | Partial blockade                   | [1]       |
| IL-2 Production                                               | Human T-cells<br>( $\alpha$ CD3/ $\alpha$ CD28 stimulated) | VVD-118313                      | Slight increase                    | [1]       |
| Pro-inflammatory Chemokine Production<br>(CCL2, CXCL10, CCL4) | Not specified                                              | 0.1-0.5 $\mu$ M VVD-118313 (2h) | Suppression                        | [3]       |

## Signaling Pathways and Experimental Workflows

### JAK1/STAT Signaling Pathway Inhibition

The primary mechanism of **(R,R)-VVD-118313** involves the inhibition of the JAK1/STAT signaling pathway. The following diagram illustrates the canonical pathway and the point of intervention by the inhibitor.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [(R,R)-VVD-118313: A Technical Guide to its Role in Inflammation Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14080463#r-r-vvd-118313-in-inflammation-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)